Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate
Description
Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system attached to a benzoate ester, which imparts unique chemical and physical properties. Naphthalene derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Properties
CAS No. |
62314-99-2 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(naphthalen-1-ylmethyl)benzoate |
InChI |
InChI=1S/C19H16O3/c1-22-19(21)15-9-10-18(20)16(12-15)11-14-7-4-6-13-5-2-3-8-17(13)14/h2-10,12,20H,11H2,1H3 |
InChI Key |
UBESJFFXXWLEQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate typically involves the esterification of 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its anti-inflammatory and cytotoxic activities, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The naphthalene ring system can intercalate with DNA, potentially leading to cytotoxic effects. Additionally, the compound’s antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the naphthalene ring, resulting in different biological activities.
Naphthalene-1-methanol: Contains a hydroxyl group attached to the naphthalene ring but lacks the benzoate ester.
4-Hydroxy-3-methylbenzoic acid: Similar structure but without the naphthalene ring and ester group.
Uniqueness
Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate is unique due to the combination of the naphthalene ring and benzoate ester, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
